molecular formula C12H14O2 B15127832 2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15127832
M. Wt: 190.24 g/mol
InChI Key: OPSVNKCRAMVFEI-UHFFFAOYSA-N
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Description

trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative characterized by the presence of a carboxylic acid group and a 3,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-dimethylphenylacetic acid with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives such as ketones or aldehydes.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives on the phenyl ring.

Scientific Research Applications

trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives, such as:

  • trans-2-phenylcyclopropane-1-carboxylic acid
  • trans-2-(4-methylphenyl)cyclopropane-1-carboxylic acid
  • trans-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

The presence of the 3,5-dimethylphenyl group in trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-3-8(2)5-9(4-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)

InChI Key

OPSVNKCRAMVFEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CC2C(=O)O)C

Origin of Product

United States

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